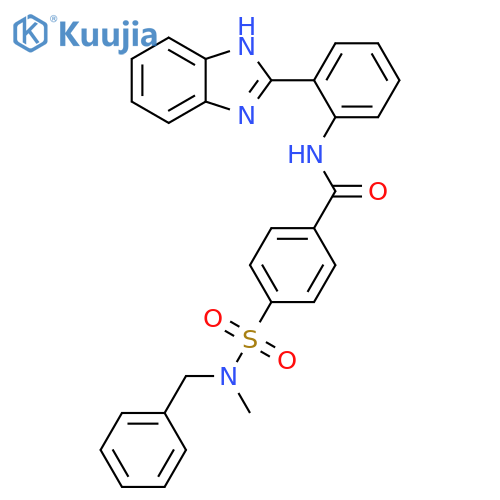

Cas no 683762-60-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide)

683762-60-9 structure

商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide

- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

- Benzamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[[methyl(phenylmethyl)amino]sulfonyl]-

- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

- EU-0012091

- F1122-0828

- Oprea1_812955

- N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

- 683762-60-9

- SR-01000908289-1

- SR-01000908289

- AKOS024603201

-

- インチ: 1S/C28H24N4O3S/c1-32(19-20-9-3-2-4-10-20)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-6-5-11-23(24)27-29-25-13-7-8-14-26(25)30-27/h2-18H,19H2,1H3,(H,29,30)(H,31,33)

- InChIKey: KQGGZCUDRQBRQH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)C1=CC=C(S(N(C)CC2=CC=CC=C2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 496.15691181g/mol

- どういたいしつりょう: 496.15691181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 36

- 回転可能化学結合数: 7

- 複雑さ: 832

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.358±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.22±0.10(Predicted)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1122-0828-2μmol |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-100mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-3mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-5mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-20μmol |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-2mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-5μmol |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-4mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-25mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1122-0828-30mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |

683762-60-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

683762-60-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 249916-07-2(Borreriagenin)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬